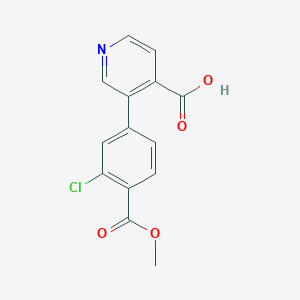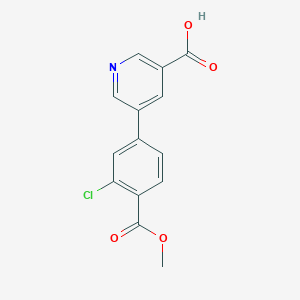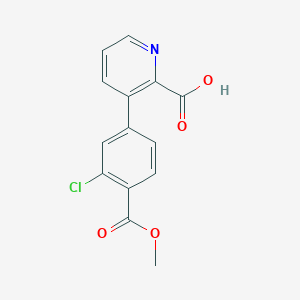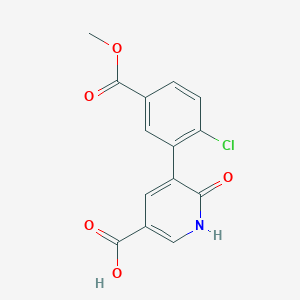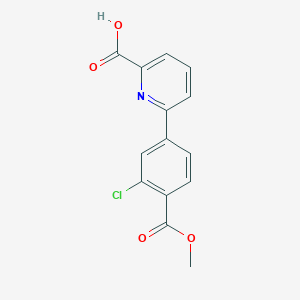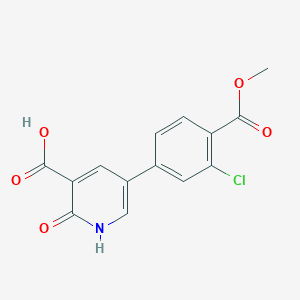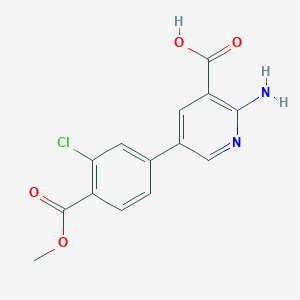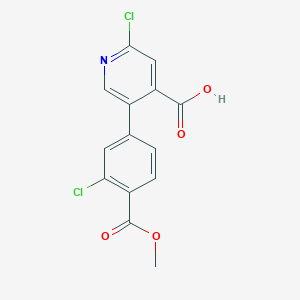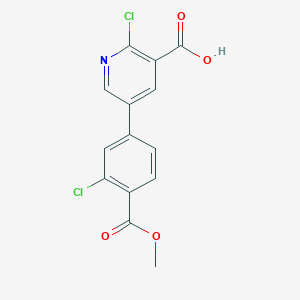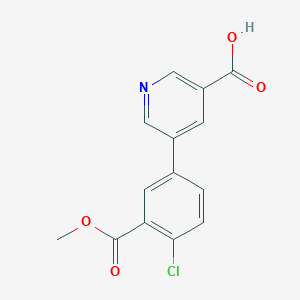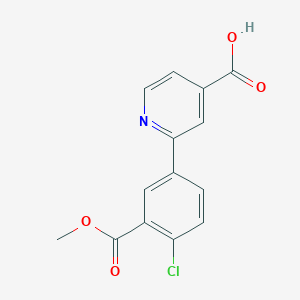
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% (4-CMCP) is a synthetic organic compound that has been widely studied for its potential in a variety of scientific research applications. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 301.8 g/mol. 4-CMCP is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In recent years, 4-CMCP has also been studied for its potential applications in laboratory experiments due to its unique properties.
科学的研究の応用
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential anti-cancer properties, as well as its potential to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen.
作用機序
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as CYP2C9, COX-2, and aromatase. Inhibition of these enzymes can lead to a variety of effects, including altered metabolism of drugs, decreased inflammation and pain, and decreased synthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% have not been extensively studied. However, it is believed to have potential anti-inflammatory and anti-cancer properties. It has also been suggested that it may have potential to inhibit the synthesis of estrogen, although this has not been extensively studied.
実験室実験の利点と制限
There are a number of advantages and limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not always easy to obtain in large quantities, and its solubility in water is limited.
将来の方向性
The potential applications of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% are still being explored, and there are many potential future directions for research. One potential direction is to further investigate the potential anti-inflammatory and anti-cancer properties of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. In addition, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% to inhibit the synthesis of estrogen. Additionally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as an inhibitor of CYP2C9 and COX-2, as well as other enzymes. Finally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% as a potential drug for the treatment of various diseases.
合成法
4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% is synthesized by reacting 4-chloro-3-methoxycarbonylphenylacetic acid with picolinic acid in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenylacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form 4-chloro-3-methoxycarbonylphenylacetamide. In the second step, the 4-chloro-3-methoxycarbonylphenylacetamide is then reacted with picolinic acid to form 4-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%. The reaction is usually conducted in an inert atmosphere such as nitrogen or argon, and at a temperature of 80-90°C.
特性
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-11(10)15)9-4-5-16-12(7-9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJWZKJQJFRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

